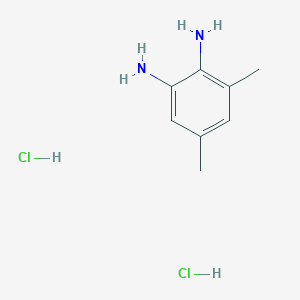

3,5-Dimethylbenzene-1,2-diamine dihydrochloride

Description

Contextualization of Ortho-Phenylenediamine Derivatives in Organic Chemistry

Ortho-phenylenediamines, also known as 1,2-benzenediamines, are a class of aromatic compounds characterized by two amino groups attached to adjacent carbon atoms of a benzene (B151609) ring. wikipedia.org This unique structural arrangement makes them highly versatile precursors in organic synthesis, particularly for the construction of heterocyclic compounds. wikipedia.orgguidechem.com The reactivity of ortho-phenylenediamines is dominated by the presence of the two vicinal amino groups, which can readily undergo condensation reactions with a variety of dicarbonyl compounds or their equivalents. researchgate.net

These reactions provide efficient pathways to important heterocyclic systems. For instance, condensation with carboxylic acids or their derivatives yields benzimidazoles, a core structure in many pharmaceuticals. guidechem.com Similarly, reaction with α-dicarbonyl compounds like 1,2-diketones leads to the formation of quinoxalines, and reaction with nitrous acid produces benzotriazoles, which are widely used as corrosion inhibitors. wikipedia.orgguidechem.com The ability of ortho-phenylenediamines to act as ligands in coordination chemistry further broadens their utility. wikipedia.org

Academic Significance of Substituted Benzene-1,2-diamines in Synthetic Methodologies and Material Science

The introduction of substituents onto the benzene ring of the ortho-phenylenediamine scaffold significantly impacts the chemical and physical properties of the molecule and its subsequent derivatives. Substituents can alter the electronic nature of the aromatic ring, influencing the reactivity of the amino groups and the stability of the resulting products. libretexts.org This principle is exploited in synthetic methodologies to fine-tune reaction outcomes and to create molecules with specific, targeted functions.

In synthetic chemistry, substituted benzene-1,2-diamines are pivotal for generating a diverse range of complex molecules. They are used to synthesize N-arylbenzene-1,2-diamines, which are precursors for benzimidazole (B57391) derivatives. rsc.org Chiral substituted 1,2-diamines are employed as ligands or auxiliary groups in catalytic processes, demonstrating their role in asymmetric synthesis. nih.gov Furthermore, these compounds have been investigated for their potential as selective enzyme inhibitors, highlighting their relevance in medicinal chemistry and drug design. nih.gov

In the field of material science, the derivatives of substituted benzene-1,2-diamines have shown significant promise. For example, certain benzimidazole derivatives synthesized from these precursors are important electronic materials with applications in Organic Light Emitting Diodes (OLEDs). rsc.org The ability to modify the substituent groups allows for the tuning of photophysical properties, leading to the development of new materials for optoelectronic and photonic devices. lew.ro

Research Trajectories and Unexplored Potentials of 3,5-Dimethylbenzene-1,2-diamine (B1306919) Dihydrochloride (B599025)

3,5-Dimethylbenzene-1,2-diamine, the free base of the title compound, is primarily utilized as a specialized reagent for the synthesis of substituted heterocyclic systems. chemicalbook.com The methyl groups at the 3- and 5-positions sterically and electronically influence the outcomes of cyclization reactions, leading to specific isomers of benzimidazoles, quinoxalines, and other related heterocycles. Research has demonstrated its utility as a starting material for a variety of derivatives. chemicalbook.comsigmaaldrich.com

| Reactant | Resulting Compound Class |

| 1,2-Dicarbonyl Compounds | Tetramethyl quinoxaline (B1680401) derivatives sigmaaldrich.com |

| tert-Butyl Nitrite (B80452) | 5,7-Dimethyl-1H-benzotriazole sigmaaldrich.com |

| Dimethylformamide (DMF) | Dimethyl-1H-benzimidazole sigmaaldrich.com |

Current research trajectories for 3,5-Dimethylbenzene-1,2-diamine dihydrochloride are extensions of these established reactions. The focus lies in using this building block to construct novel, highly substituted molecules that may possess unique biological activities or material properties.

The unexplored potential of this compound lies in the systematic investigation of its derivatives. While its role as a synthetic precursor is known, the specific properties of the resulting quinoxalines, benzimidazoles, and benzotriazoles are not extensively documented in publicly available research. Future research could focus on:

Medicinal Chemistry: Synthesizing libraries of derivatives for screening against various biological targets, such as kinases or other enzymes, where the specific substitution pattern might confer selectivity.

Material Science: Exploring the photophysical properties of polymers and macrocycles derived from this diamine for applications in sensors, organic electronics, or as specialized ligands for catalysis.

Coordination Chemistry: Investigating the complexes formed between this diamine and various metal ions, which could lead to new catalysts or materials with interesting magnetic or electronic properties. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-5-3-6(2)8(10)7(9)4-5;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASDGWFCRRYTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethylbenzene 1,2 Diamine Dihydrochloride

Established Synthetic Routes for Benzene-1,2-diamine Core Structures

The synthesis of the benzene-1,2-diamine (o-phenylenediamine) framework is a foundational process in organic chemistry, with several well-established methods. These routes primarily focus on the introduction and transformation of nitrogen-containing functional groups on the benzene (B151609) ring.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing the benzene-1,2-diamine core, this strategy would typically involve a starting material already containing one amino group and a carbonyl group at the adjacent position, or precursors that can be converted to such an intermediate. The process involves two key steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to a new amine. masterorganicchemistry.com

The direct, one-pot version of this reaction is common in green chemistry, where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, each with specific advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone or aldehyde. masterorganicchemistry.comyoutube.com A less toxic alternative, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is also widely used and is particularly effective for the reductive amination of ketones. organic-chemistry.org

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH) | Selectively reduces imines in the presence of carbonyls; toxic cyanide byproduct. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates many functional groups; less toxic than NaBH₃CN. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (B145695) (EtOH), Methanol (MeOH) | Uses catalysts like Palladium on Carbon (Pd/C) or Platinum; can be highly efficient but may reduce other functional groups. youtube.com |

| α-Picoline-borane | Methanol (MeOH), Water (H₂O) | An efficient agent that can be used in green solvents like water or even under neat (solvent-free) conditions. |

For the synthesis of a benzene-1,2-diamine, a hypothetical reductive amination pathway could start from 2-aminoacetophenone. The ketone would be reacted with an ammonia (B1221849) source to form an imine, which is then reduced to yield the second amino group. However, this is less common than nitration-based routes for simple aromatic diamines.

The most prevalent and historically significant method for synthesizing aromatic amines is through the nitration of an aromatic ring followed by the reduction of the resulting nitro group. pearson.com This two-step sequence is a cornerstone of aromatic chemistry.

Aromatic Nitration: This reaction introduces a nitro group (–NO₂) onto the benzene ring via an electrophilic aromatic substitution mechanism. chemistrysteps.com The standard reagent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. chemistrysteps.commasterorganicchemistry.com To synthesize a diamine, a dinitration is required, which involves introducing a second nitro group onto the ring. This second nitration step requires harsher conditions (e.g., higher temperatures) because the first nitro group is strongly deactivating, making the ring less reactive. chemistrysteps.com

Reduction of Nitro Groups: Once the nitroaromatic compound is obtained, the nitro group(s) must be reduced to amino groups (–NH₂). This transformation is reliably achieved through several methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. pearson.commsu.edu The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Metal and Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). pearson.commsu.edu This method is robust and widely used, though it generates significant inorganic waste.

| Reduction Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | High yield, clean reaction, catalyst can be recycled. msu.edu | Requires specialized pressure equipment; catalyst can be expensive and pyrophoric; may reduce other functional groups. |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive and effective reagents, tolerant of some functional groups. pearson.com | Produces large amounts of metallic waste, not atom-economical, requires stoichiometric reagents. |

Specific Synthetic Adaptations for 3,5-Dimethylbenzene-1,2-diamine (B1306919) Dihydrochloride (B599025)

To synthesize the specific isomer 3,5-dimethylbenzene-1,2-diamine, the general methods described above must be adapted to control the regiochemistry of the substitution on the benzene ring.

The primary challenge is to install the two amino groups ortho to each other at positions 1 and 2, while the methyl groups are located at positions 3 and 5. The directing effects of the substituents are crucial. A plausible and efficient synthetic route often begins with a starting material that already contains some of the required substituents to guide subsequent reactions.

A logical starting material is 3,5-dimethylaniline (B87155) . The synthesis can proceed as follows:

Protection of the Amino Group: The highly activating amino group in 3,5-dimethylaniline is first protected to moderate its reactivity and control the regioselectivity of the subsequent nitration step. A common method is acetylation with acetic anhydride (B1165640) to form N-(3,5-dimethylphenyl)acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group.

Regioselective Nitration: The N-(3,5-dimethylphenyl)acetamide is then nitrated. The acetamido group at position 1 and the methyl group at position 3 will direct the incoming electrophile (the nitronium ion) to the ortho position (position 2). The methyl group at position 5 further reinforces this directing effect. This leads to the regioselective formation of N-(2-nitro-3,5-dimethylphenyl)acetamide.

Deprotection and Reduction: The final step involves two transformations that can often be performed concurrently. The acetamido group is hydrolyzed back to an amino group, and the nitro group is reduced to a second amino group. This is typically achieved by heating with aqueous acid (for hydrolysis) and a reducing agent like iron or tin, or by catalytic hydrogenation which would reduce the nitro group, followed by a separate hydrolysis step. The product of this sequence is the free base, 3,5-dimethylbenzene-1,2-diamine.

This multi-step process ensures the correct placement of all four substituents on the benzene ring.

Aromatic diamines are often unstable and susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities. Converting the diamine to its hydrochloride salt enhances its stability, improves its handling characteristics, and facilitates purification.

Salt Formation: The dihydrochloride salt is formed by treating the synthesized 3,5-dimethylbenzene-1,2-diamine free base with two equivalents of hydrochloric acid. This is typically done by dissolving the diamine in a suitable organic solvent, such as ethanol, isopropanol (B130326), or diethyl ether, and then introducing anhydrous hydrogen chloride gas or adding a solution of HCl in a solvent like isopropanol or ethanol. rasayanjournal.co.in The protonation of both basic amino groups leads to the precipitation of the solid 3,5-dimethylbenzene-1,2-diamine dihydrochloride.

Purification: The primary method for purifying the dihydrochloride salt is recrystallization. sciencemadness.org The choice of solvent is critical. An ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the recovery of pure crystals upon cooling. Common solvents for recrystallizing hydrochloride salts include alcohols like ethanol or 2-propanol. researchgate.net Sometimes a mixed solvent system is employed, where the salt is dissolved in a minimal amount of a polar solvent (like ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is added to induce crystallization. sciencemadness.orgresearchgate.net The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination. rasayanjournal.co.in

Emerging and Green Chemistry Approaches in Diamine Synthesis

In response to growing environmental concerns, significant research has been directed toward developing more sustainable methods for chemical synthesis. nih.gov The synthesis of diamines is an area where green chemistry principles are being actively applied to reduce waste, avoid hazardous reagents, and utilize renewable resources.

Biocatalysis and Biosynthesis: One of the most promising green approaches is the use of microorganisms or isolated enzymes to produce chemicals. nih.gov Microbial factories, such as engineered E. coli or Corynebacterium glutamicum, are being developed to synthesize various diamines from renewable feedstocks like glucose. nih.govnih.gov While the biosynthesis of specifically substituted aromatic diamines is complex, biocatalysis offers a pathway to produce diamine precursors under mild, aqueous conditions, completely avoiding harsh reagents and organic solvents.

Hydrogen Borrowing Catalysis: This strategy, also known as 'hydrogen autotransfer', is an atom-economical process for forming C-N bonds. rsc.org In this method, a catalyst (typically based on a transition metal like iridium or ruthenium) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the same catalyst using the "borrowed" hydrogen. This avoids the need for pre-synthesized carbonyl compounds and external reducing agents, with water being the only byproduct. rsc.org

Catalytic Synthesis Protocols

The cornerstone of synthesizing 3,5-Dimethylbenzene-1,2-diamine is the catalytic hydrogenation of a corresponding nitro-substituted aromatic compound. This method is widely favored due to its high efficiency, selectivity, and the clean nature of the reaction, which typically yields water as the primary byproduct. The most common precursor for this synthesis is 2-nitro-4,6-dimethylaniline. The process involves the reduction of the nitro group to an amine.

The general reaction scheme involves the catalytic reduction of the nitro group of 2-nitro-4,6-dimethylaniline to yield 3,5-Dimethylbenzene-1,2-diamine. Subsequently, the diamine is treated with hydrochloric acid to form the more stable dihydrochloride salt.

Key Catalysts and Reaction Conditions:

A variety of catalysts are effective for this transformation, with Palladium on carbon (Pd/C) and Raney Nickel being the most frequently employed. These catalysts offer high activity and can be used under relatively mild conditions.

Palladium on Carbon (Pd/C): This is a highly efficient catalyst for the hydrogenation of nitroarenes. The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. The pressure of hydrogen gas can vary from atmospheric pressure to several atmospheres, and the reaction temperature is often maintained between room temperature and moderate heat to ensure a reasonable reaction rate.

Raney Nickel: An alternative and cost-effective catalyst, Raney Nickel, is also widely used for the reduction of nitro groups. Similar to Pd/C, the reaction is conducted in a suitable solvent like ethanol. Raney Nickel is particularly useful in large-scale industrial preparations due to its high activity and lower cost compared to palladium catalysts.

General Synthetic Procedure:

Hydrogenation: The precursor, 2-nitro-4,6-dimethylaniline, is dissolved in a suitable solvent (e.g., ethanol) in a pressure reactor. The catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution. The reactor is then purged with an inert gas, such as nitrogen, before being pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration. The solid catalyst can often be recovered and reused.

Formation of the Dihydrochloride Salt: The resulting solution containing 3,5-Dimethylbenzene-1,2-diamine is then treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in a suitable solvent like isopropanol). The addition of HCl protonates the two amino groups of the diamine, leading to the precipitation of this compound as a solid.

Isolation and Purification: The precipitated dihydrochloride salt is collected by filtration, washed with a cold solvent to remove any impurities, and then dried under vacuum to yield the final product.

Interactive Data Table: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst | Typical Loading (w/w %) | Solvent | Temperature (°C) | Pressure (atm) | Key Advantages |

| Pd/C | 1-10 | Ethanol, Methanol | 25-80 | 1-50 | High activity, good selectivity, works under mild conditions. |

| Raney Ni | 5-20 | Ethanol, Water | 25-100 | 10-100 | Cost-effective, high activity, suitable for industrial scale. |

| PtO₂ (Adams' catalyst) | 1-5 | Acetic Acid, Ethanol | 25-70 | 1-5 | Very active, effective for a wide range of substrates. |

Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. The synthesis of this compound is no exception, and several green chemistry principles can be applied to its production.

Atom Economy:

Catalytic hydrogenation is inherently an atom-economical process. In the ideal reduction of a dinitro precursor, the only byproduct is water, leading to a high atom economy and minimizing waste generation.

Use of Greener Solvents:

A key aspect of sustainable synthesis is the replacement of volatile and often toxic organic solvents with more benign alternatives.

Water as a Solvent: Research has shown that catalytic hydrogenation of nitroarenes can be effectively carried out in water. This approach eliminates the need for organic solvents, thereby reducing the environmental impact and improving the safety of the process. The use of phase-transfer catalysts or surfactants may be employed to overcome the low solubility of organic substrates in water.

Development of Reusable and Recoverable Catalysts:

To enhance the sustainability of the process, significant efforts have been directed towards creating catalysts that can be easily separated from the reaction mixture and reused multiple times.

Magnetically Separable Catalysts: One innovative approach involves immobilizing the catalytic metal nanoparticles (e.g., palladium) on a magnetic support, such as iron oxide nanoparticles. These magnetically recoverable catalysts can be easily removed from the reaction medium using an external magnet, simplifying the work-up procedure and allowing for efficient recycling of the catalyst.

Energy Efficiency:

Alternative Hydrogen Sources:

While molecular hydrogen is a clean reagent, its use can pose safety challenges. Transfer hydrogenation offers a safer alternative by using organic molecules as hydrogen donors. Formic acid, ammonium (B1175870) formate, and isopropanol are common hydrogen donors used in the presence of a suitable catalyst. This method often proceeds under milder conditions and avoids the need for high-pressure hydrogenation equipment.

Interactive Data Table: Overview of Sustainable Approaches

| Sustainable Strategy | Description | Key Benefits |

| Use of Water as Solvent | Replacing traditional organic solvents with water. | Reduced environmental impact, improved safety, lower cost. |

| Magnetically Recoverable Catalysts | Catalyst nanoparticles are supported on a magnetic material. | Easy separation and recycling of the catalyst, reduced metal leaching. |

| Transfer Hydrogenation | Using a hydrogen donor molecule instead of H₂ gas. | Enhanced safety (avoids high-pressure H₂), often milder reaction conditions. |

| High Atom Economy | The reaction inherently produces minimal waste (primarily water). | Reduced waste generation, more efficient use of starting materials. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,5 Dimethylbenzene 1,2 Diamine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3,5-Dimethylbenzene-1,2-diamine (B1306919) dihydrochloride (B599025), a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton (¹H) NMR Spectroscopic Techniques

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride, the protonated amino groups and the aromatic protons exhibit characteristic chemical shifts. The spectrum is anticipated to show distinct signals for the two non-equivalent aromatic protons and the two methyl groups. The integration of these signals would correspond to the number of protons in each unique environment.

Due to the electron-withdrawing effect of the ammonium (B1175870) groups (-NH3+), the aromatic protons are expected to be deshielded and resonate at a lower field compared to the parent 3,5-dimethylaniline (B87155). The two methyl groups, being chemically equivalent due to the molecule's symmetry, would give rise to a single, more intense signal. The protons of the two ammonium groups would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent due to hydrogen bonding and exchange with residual water.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (C4-H) | 7.2 - 7.4 | Singlet | 1H |

| Aromatic CH (C6-H) | 7.1 - 7.3 | Singlet | 1H |

| Methyl CH₃ (C3-CH₃, C5-CH₃) | 2.2 - 2.4 | Singlet | 6H |

| Ammonium NH₃⁺ | 8.0 - 10.0 | Broad Singlet | 6H |

Carbon-13 (¹³C) NMR Spectroscopic Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The symmetry of the molecule results in the equivalence of C3 and C5, as well as their attached methyl groups. The carbon atoms directly bonded to the ammonium groups (C1 and C2) would be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1, C2 (bearing -NH₃⁺) | 135 - 145 |

| C3, C5 (bearing -CH₃) | 130 - 140 |

| C4 | 120 - 130 |

| C6 | 115 - 125 |

| Methyl (C3-CH₃, C5-CH₃) | 15 - 25 |

Two-Dimensional NMR Spectroscopic Applications (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show correlations between the aromatic protons as they are separated by more than three bonds and appear as singlets. Similarly, the methyl protons and ammonium protons would not show correlations with other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the aromatic protons and their attached carbons (C4-H and C6-H), as well as a strong correlation between the methyl protons and the methyl carbons.

The methyl protons showing correlations to the carbons at positions C3, C5, and C4.

The aromatic proton at C4 showing correlations to carbons C2, C6, and the methyl carbons.

The aromatic proton at C6 showing correlations to carbons C1, C2, and C4.

Vibrational Spectroscopic Methodologies (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorptions corresponding to the N-H stretching vibrations of the ammonium groups, typically appearing as a broad band in the range of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. The C-H stretching of the methyl groups would appear in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the benzene (B151609) ring would give a characteristic strong band.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Moderate |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1620-1580, 1500-1450 | Strong |

| N-H Bend (NH₃⁺) | 1600-1500 | Weak |

| C-H Bend (CH₃) | 1460-1440, 1380-1370 | Moderate |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For this compound, the molecular ion of the free base (after loss of 2HCl) would be observed.

The expected exact mass of the protonated free base [C₈H₁₂N₂ + H]⁺ can be calculated and compared with the experimentally determined value to confirm the elemental composition with high confidence.

Predicted HRMS Data

| Ion | Predicted Exact Mass (m/z) |

| [C₈H₁₂N₂ + H]⁺ | 137.1073 |

Fragmentation analysis in MS/MS experiments would provide further structural confirmation. Common fragmentation pathways for this type of molecule would involve the loss of methyl radicals (•CH₃) and ammonia (B1221849) (NH₃) from the molecular ion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. For aromatic diamine dihydrochlorides, single-crystal X-ray diffraction is instrumental in understanding the effects of protonation on the molecular geometry and the nature of the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

In a typical X-ray diffraction experiment, a single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The analysis of the positions and intensities of these spots allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

Key structural insights obtained from X-ray crystallography of similar aromatic diamine salts include the planarity of the benzene ring, the bond lengths and angles of the substituents, and the intricate network of hydrogen bonds involving the ammonium groups and the chloride counter-ions. These hydrogen bonds play a critical role in stabilizing the crystal structure. While specific crystallographic data for this compound is not widely published, a hypothetical data table based on similar structures is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

Chromatographic Techniques for Purity Assessment and Separation Processes

Chromatographic methods are essential for assessing the purity of this compound and for the separation of the compound from any impurities or related substances that may be present as a result of its synthesis or degradation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a polar and water-soluble compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form and to improve peak shape. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light.

The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Method validation would typically involve assessing parameters such as linearity, accuracy, precision, and specificity.

Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility of the dihydrochloride salt, direct analysis of this compound by GC is not feasible. However, GC can be a valuable tool for analyzing its more volatile free base or for the analysis of volatile precursors used in its synthesis.

For the analysis of the free diamine by GC, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov Common derivatization techniques for aromatic amines include silylation or acylation, which convert the polar amino groups into less polar derivatives. nih.gov For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic protons on the amine groups with trimethylsilyl (B98337) (TMS) groups. The resulting derivatized compound is more amenable to GC analysis.

A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for separation and detection. The choice of the capillary column is crucial and is typically a non-polar or medium-polarity column.

Typical GC Method Parameters for a Derivatized Amine

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₄Cl₂N₂), elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, nitrogen, and chlorine.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. wikipedia.org In this process, a small, accurately weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products—carbon dioxide, water, and nitrogen oxides—are passed through a series of traps or detectors to quantify the amount of each element. The nitrogen oxides are typically reduced to nitrogen gas before quantification.

The chlorine content can be determined by various methods, including combustion in an oxygen flask followed by titration of the resulting chloride ions, or by ion chromatography after combustion. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula.

Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 45.95 | 45.90 ± 0.3 |

| Hydrogen (H) | 6.75 | 6.80 ± 0.3 |

| Nitrogen (N) | 13.40 | 13.35 ± 0.3 |

Chemical Transformations, Reactivity Profiles, and Derivatization Strategies Involving 3,5 Dimethylbenzene 1,2 Diamine

Heterocyclic Synthesis Pathways

The strategic placement of two nucleophilic amino groups in an ortho orientation on the benzene (B151609) ring makes 3,5-dimethylbenzene-1,2-diamine (B1306919) an ideal substrate for cyclocondensation reactions to form various fused heterocyclic systems.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds due to their wide range of biological activities. The synthesis of 5,7-dimethylbenzimidazole derivatives from 3,5-dimethylbenzene-1,2-diamine is a common and efficient process, typically achieved through condensation with aldehydes or carboxylic acids and their derivatives. semanticscholar.orgresearchgate.netresearchgate.net

The reaction with aldehydes, often catalyzed by acids or transition metals, proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. semanticscholar.orgresearchgate.net A variety of catalysts, including ammonium (B1175870) chloride, have been employed to facilitate this transformation under green and economically viable conditions. asianpubs.org The use of microwave irradiation has also been shown to significantly accelerate the reaction, leading to high yields in short reaction times. nih.govmdpi.com

Similarly, the condensation with carboxylic acids, often requiring dehydrating agents or high temperatures, provides another direct route to 2-substituted-5,7-dimethylbenzimidazoles. eijppr.com Borane-THF has been utilized as an efficient reagent for this cyclocondensation. researchgate.net A metal-free approach using electrostatically charged microdroplets has also been reported for the synthesis of benzimidazoles from aromatic diamines and carboxylic acids under ambient conditions. chemrevlett.com

A multicomponent reaction involving 4,5-dimethylbenzene-1,2-diamine, a thiophenol, and paraformaldehyde has been reported for the synthesis of N-thiomethyl benzimidazoles, although this specific diamine isomer resulted in a lower yield compared to others. nih.gov

Table 1: Synthesis of 5,7-Dimethylbenzimidazole Derivatives

| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Various Aldehydes | NH4Cl, Ethanol (B145695), 80-90°C | 2-Substituted-5,7-dimethyl-1H-benzimidazoles | Moderate to Good | asianpubs.org |

| Aromatic Aldehydes | Er(OTf)3, Microwave, 60°C | 1,2-Disubstituted-5,7-dimethylbenzimidazoles | 86-99 | nih.govmdpi.com |

| Carboxylic Acids | Dehydrating agents/High temp. | 2-Substituted-5,7-dimethyl-1H-benzimidazoles | Good | eijppr.com |

| Carboxylic Acids | Borane-THF | 2-Aryl-5,7-dimethylbenzimidazoles | Not Specified | researchgate.net |

| p-Toluenethiol, Paraformaldehyde | 4-ADPA, TCE/H2O, 130°C | 5,6-Dimethyl-1-((p-tolylthio)methyl)-1H-benzo[d]imidazole | Lower Yield | nih.gov |

| Aromatic/Aliphatic Carboxylic Acids | Nano-electrospray ionization | 2-Substituted-5,7-dimethylbenzimidazoles | Not Specified | chemrevlett.com |

Synthesis of Quinoxaline (B1680401) Frameworks

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. The most common and straightforward method for synthesizing 6,8-dimethylquinoxaline derivatives involves the condensation of 3,5-dimethylbenzene-1,2-diamine with 1,2-dicarbonyl compounds, such as α-diketones. rsc.orgnih.govnih.gov This reaction is typically acid-catalyzed and proceeds readily to form the bicyclic quinoxaline ring system. semanticscholar.org

A variety of catalysts have been developed to improve the efficiency and environmental friendliness of this reaction. These include ammonium heptamolybdate tetrahydrate in an ethanol/water mixture at room temperature, which provides high yields in short reaction times. nih.gov The reaction can be carried out under mild conditions, and the catalyst can often be recycled and reused.

Table 2: Synthesis of 6,8-Dimethylquinoxaline Derivatives

| 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

| Benzil | (NH4)6Mo7O24·4H2O, EtOH/H2O, RT | 2,3-Diphenyl-6,8-dimethylquinoxaline | 95 | nih.gov |

| Various 1,2-Diketones | Acid catalyst | 2,3-Disubstituted-6,8-dimethylquinoxalines | Good to Excellent | semanticscholar.org |

| Oxalaldehyde, Biacetyl, etc. | Various catalysts (e.g., CuSO4·5H2O, IBX) | Substituted 6,8-dimethylquinoxalines | Not Specified | nih.gov |

Preparation of Benzotriazole (B28993) Compounds

Benzotriazoles are recognized for their utility in various industrial applications and as synthetic auxiliaries. The synthesis of 5,7-dimethyl-1H-benzotriazole is achieved through the diazotization of 3,5-dimethylbenzene-1,2-diamine. researchgate.netnih.gov This reaction involves treating the diamine with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid or p-toluenesulfonic acid), or with tert-butyl nitrite. mdpi.comresearchgate.net The initially formed diazonium salt undergoes rapid intramolecular cyclization to yield the stable benzotriazole ring system. The use of a polymer-supported nitrite reagent offers an operationally simple method for this transformation under mild conditions. researchgate.net

Table 3: Synthesis of 5,7-Dimethyl-1H-benzotriazole

| Nitrosating Agent | Acid/Conditions | Product | Yield (%) | Reference(s) |

| Sodium Nitrite | Acetic Acid | 5,7-Dimethyl-1H-benzotriazole | Not Specified | nih.gov |

| Polymer-supported Nitrite | p-Tosic Acid | 5,7-Dimethyl-1H-benzotriazole | Good | researchgate.net |

| tert-Butyl Nitrite | Not Specified | 5,7-Dimethyl-1H-benzotriazole | Not Specified | mdpi.com |

Exploration of Other Heterocyclic Systems

Beyond the common benzimidazole, quinoxaline, and benzotriazole frameworks, 3,5-dimethylbenzene-1,2-diamine can be utilized in the synthesis of other heterocyclic systems, such as phenazines and dihydropyrazines.

Phenazines can be synthesized through the condensation of 1,2-diaminobenzenes with catechols or other 2-carbon units. guidechem.com The Wohl-Aue reaction is a classical method for phenazine (B1670421) synthesis. More modern approaches include oxidative cyclization and palladium-catalyzed N-arylation reactions. guidechem.com While specific examples with 3,5-dimethylbenzene-1,2-diamine are not extensively detailed in readily available literature, the general reactivity of o-phenylenediamines suggests its applicability in these synthetic routes to form dimethyl-substituted phenazine derivatives.

Dihydropyrazines can be prepared through the condensation of 1,2-diamines with α-dicarbonyl compounds, which upon oxidation yield pyrazines. researchgate.net Isocyanide-based multicomponent reactions have also been developed for the synthesis of 1,6-dihydropyrazine derivatives from 1,2-diamines. guidechem.com These methods offer potential pathways to dihydropyrazine (B8608421) structures incorporating the 3,5-dimethylphenylene moiety.

Coordination Chemistry and Ligand Design Applications

The two adjacent nitrogen donor atoms of 3,5-dimethylbenzene-1,2-diamine make it an excellent bidentate ligand for the formation of coordination complexes with various transition metals.

Metal Complexation Strategies with the Diamine Moiety

3,5-Dimethylbenzene-1,2-diamine readily forms stable chelate complexes with a range of transition metal ions, including nickel(II), copper(II), and cobalt(II). The coordination typically occurs through the nitrogen atoms of the two amino groups, forming a five-membered chelate ring with the metal center. asianpubs.orgresearchgate.netrasayanjournal.co.in

Nickel(II) Complexes: Nickel(II) complexes with o-phenylenediamine (B120857) ligands can adopt various geometries, including octahedral and square planar, depending on the other ligands present in the coordination sphere. researchgate.netchemrevlett.comchemijournal.com These complexes are often paramagnetic and exhibit characteristic electronic spectra. researchgate.net

Copper(II) Complexes: Copper(II) readily forms complexes with o-phenylenediamines. asianpubs.orgrasayanjournal.co.in These complexes often exhibit square planar or distorted octahedral geometries and are typically paramagnetic with one unpaired electron. researchgate.netrasayanjournal.co.in

Cobalt(II) Complexes: Cobalt(II) complexes with o-phenylenediamine and its derivatives have been synthesized and characterized. researchgate.netrasayanjournal.co.inresearchgate.net They can exhibit tetrahedral or octahedral geometries and are typically paramagnetic. researchgate.netresearchgate.net The magnetic moment values can provide insights into the spin state and geometry of the cobalt(II) center. researchgate.netrasayanjournal.co.in

The synthesis of these complexes is generally straightforward, involving the reaction of a metal salt with the diamine ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared and UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis.

Table 4: Representative Transition Metal Complexes of Phenylenediamines

| Metal Ion | Ligand | Complex Formula (General) | Geometry (Typical) | Magnetic Moment (μeff, B.M.) | Reference(s) |

| Ni(II) | o-Phenylenediamine derivatives | [Ni(diamine)2X2] | Octahedral | ~2.9 - 3.3 | researchgate.net |

| Cu(II) | m-Phenylenediamine | Cu(m-diamine)42·4H2O | Square Planar | 1.76 | researchgate.netrasayanjournal.co.in |

| Co(II) | m-Phenylenediamine | [Co(m-diamine)2H2O]SO4·2H2O | Trigonal Planar | 4.23 | researchgate.netrasayanjournal.co.in |

Development of 3,5-Dimethylbenzene-1,2-diamine-based Ligands for Catalysis

Aromatic diamines are crucial precursors for the synthesis of ligands used in catalysis. 3,5-Dimethylbenzene-1,2-diamine serves as a valuable scaffold for creating ligands, particularly N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating properties and their ability to form stable complexes with transition metals. fujifilm.comtcichemicals.com

The synthesis of NHC ligands often begins with the formation of a benzimidazole ring. This is achieved through the condensation reaction of 3,5-Dimethylbenzene-1,2-diamine with various carbonyl compounds. For instance, reaction with dimethylformamide (DMF) yields a dimethyl-substituted 1H-benzimidazole. sigmaaldrich.com This benzimidazole can then be N-alkylated or N-arylated, followed by deprotonation to generate the free N-heterocyclic carbene. This carbene can then be coordinated to a metal center, such as palladium or iridium, to form a catalytically active complex. tcichemicals.com

These NHC-metal complexes are utilized in a variety of catalytic reactions, including cross-coupling reactions, cycloadditions, and C-H bond activation, due to their high activity and stability. tcichemicals.com The methyl groups at the 3- and 5-positions of the original diamine backbone influence the steric and electronic properties of the resulting NHC ligand, which can be fine-tuned to optimize catalytic performance.

Table 1: Synthesis of Heterocyclic Precursors from 3,5-Dimethylbenzene-1,2-diamine

| Reactant | Product | Heterocyclic System | Potential Application |

|---|---|---|---|

| 1,2-Dicarbonyl compounds | Tetramethyl quinoxaline derivatives | Quinoxaline | Biologically active compounds |

| tert-Butyl nitrite | 5,7-Dimethyl-1H-benzotriazole | Benzotriazole | Corrosion inhibitors, UV stabilizers |

| Dimethylformamide (DMF) | Dimethyl-1H-benzimidazole | Benzimidazole | NHC ligand precursor |

This table summarizes key reactions of 3,5-Dimethylbenzene-1,2-diamine to form heterocyclic compounds that can serve as precursors to catalytic ligands. sigmaaldrich.com

Polymerization Reactions and Monomer Applications

3,5-Dimethylbenzene-1,2-diamine is a functional monomer used in the synthesis of high-performance polymers. The presence of two amine groups allows it to participate in polycondensation reactions to form polyimides, polyamides, and as a chain extender in polyurethanes. The methyl substituents on the aromatic ring can impart desirable properties to the resulting polymers, such as increased solubility and modified thermal characteristics. ijche.comijche.com

Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. ijche.com They are typically synthesized via a two-step method. First, an aromatic diamine, such as 3,5-Dimethylbenzene-1,2-diamine, reacts with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. core.ac.uknasa.gov In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration. nasa.gov

The incorporation of 3,5-Dimethylbenzene-1,2-diamine into the polymer backbone is expected to enhance the processability of the resulting polyimide. The methyl groups can disrupt chain packing, leading to increased amorphous regions in the polymer structure. ijche.comijche.com This disruption reduces intermolecular forces, often resulting in improved solubility in organic solvents without significantly compromising the high glass transition temperatures and thermal stability inherent to aromatic polyimides. ijche.comsci-hub.seresearchgate.net Studies on polyimides derived from other methylated diamines have shown that such substitutions can increase the fractional free volume, which is beneficial for applications like gas separation membranes. rsc.org

Table 2: General Two-Step Polyimide Synthesis

| Step | Reaction | Intermediate/Product | Key Features |

|---|---|---|---|

| 1 | Polycondensation | Poly(amic acid) | Soluble precursor, allows for processing into films or fibers. |

| 2 | Cyclodehydration (Imidization) | Polyimide | Insoluble and intractable final polymer with high thermal stability. |

This table outlines the conventional two-step process for synthesizing aromatic polyimides from a diamine and a dianhydride. core.ac.uknasa.gov

In polyamide synthesis, 3,5-Dimethylbenzene-1,2-diamine can be reacted with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. researchgate.netdiva-portal.org Direct polycondensation methods, like the Yamazaki–Higashi reaction, which utilizes condensing agents such as triphenyl phosphite (B83602) and pyridine, can be employed to produce high-molecular-weight aromatic polyamides under mild conditions. yonsei.ac.krmdpi.com The resulting polyamides would feature amide linkages connecting the dimethyl-substituted benzene rings, and similar to polyimides, the methyl groups are anticipated to improve solubility and processability. yonsei.ac.kr

In polyurethane chemistry, aromatic diamines are commonly used as chain extenders. google.comgoogleapis.comresearchgate.netgoogle.com The synthesis involves reacting a diisocyanate with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender, such as 3,5-Dimethylbenzene-1,2-diamine. The amine groups of the diamine react rapidly with the isocyanate groups to form highly stable urea (B33335) linkages, creating hard segments within the polymer structure. This process is crucial in reaction injection molding (RIM) applications. googleapis.com The incorporation of the rigid, dimethyl-substituted aromatic structure contributes to the final polymer's mechanical properties, such as modulus and thermal stability. acs.org

Functionalization of Amine and Aromatic Moieties

The reactivity of 3,5-Dimethylbenzene-1,2-diamine is twofold: reactions involving the nucleophilic amine groups and electrophilic substitution on the electron-rich aromatic ring.

The primary amine groups of 3,5-Dimethylbenzene-1,2-diamine are nucleophilic and readily undergo acylation with reagents like acid chlorides and anhydrides. This reaction is fundamental to the formation of amides and is the basis for its use in polyamide and polyimide synthesis. Controlled mono-acylation can also be achieved to produce intermediates for further functionalization. The Friedel-Crafts acylation is a powerful method for producing aromatic ketones from acetyl derivatives. nih.gov

Alkylation of the amine groups can be performed using various alkylating agents, such as alkyl halides or trialkyl phosphates. tandfonline.com Catalytic methods, for instance using iridium complexes, allow for the selective monoalkylation of aromatic amines with alcohols under mild conditions. nih.gov N-alkylation can sometimes compete with C-alkylation (alkylation on the aromatic ring), and the reaction conditions can be tuned to favor one over the other. google.com For example, alkylation of aromatic diamines with olefins at high temperatures in the presence of an aluminum anilide catalyst can lead to alkyl substitution at the ortho position to the amino groups. googleapis.com

The benzene ring of 3,5-Dimethylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating groups: two powerful activating amino groups (-NH2) and two moderately activating methyl groups (-CH3). msu.edustudymind.co.uklibretexts.org Both -NH2 and -CH3 groups are ortho, para-directors. uci.edulibretexts.org

In this molecule, the substituents are located at positions 1, 2, 3, and 5. The available positions for substitution are C4 and C6. The directing effects of the existing substituents converge to strongly activate these two positions.

The -NH2 group at C1 directs ortho to C6 and para to C4.

The -NH2 group at C2 directs ortho to C1 (occupied) and C3 (occupied), and para to C5 (occupied). Its main influence is strong ring activation.

The -CH3 group at C3 directs ortho to C2 (occupied) and C4, and para to C6.

The -CH3 group at C5 directs ortho to C4 and C6.

All groups either directly point to the C4 and C6 positions or strongly activate the ring, making these sites highly susceptible to electrophilic attack. Due to the high degree of activation, EAS reactions such as halogenation or nitration would be expected to proceed rapidly, potentially under mild conditions, and may even lead to polysubstitution if not carefully controlled. msu.eduuci.edu

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent (Position) | Type | Directing Effect | Activated Positions |

|---|---|---|---|

| -NH₂ (C1) | Strongly Activating | ortho, para | C6, C4 |

| -NH₂ (C2) | Strongly Activating | ortho, para | (Ring Activation) |

| -CH₃ (C3) | Activating | ortho, para | C4, C6 |

| -CH₃ (C5) | Activating | ortho, para | C4, C6 |

This table summarizes the activating and directing effects of the substituents on the 3,5-Dimethylbenzene-1,2-diamine ring, indicating a strong preference for substitution at the C4 and C6 positions.

Computational and Theoretical Investigations of 3,5 Dimethylbenzene 1,2 Diamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. rsc.org DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and model electronic properties such as ionization potentials and electron affinities. researchgate.net For systems like 3,5-Dimethylbenzene-1,2-diamine (B1306919), DFT methods, particularly with hybrid functionals like B3LYP, have proven successful in predicting electronic states and energy gaps. researchgate.net These calculations are fundamental for understanding the molecule's stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

In substituted phenylenediamines, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. For 3,5-Dimethylbenzene-1,2-diamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atoms of the diamine groups, while the LUMO would be distributed over the benzene (B151609) ring. researchgate.net The methyl groups, being electron-donating, would further influence the energy levels of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenylenediamines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylenediamine | -5.21 | -0.98 | 4.23 |

| 3,5-Dimethyl-phenylenediamine | -5.05 | -0.85 | 4.20 |

| N-phenyl-p-phenylenediamine | -4.89 | -1.54 | 3.35 |

Note: The data in this table is illustrative and based on typical values for related compounds. Actual values for 3,5-Dimethylbenzene-1,2-diamine dihydrochloride (B599025) would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the reactivity of molecules by illustrating the charge distribution. researchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For 3,5-Dimethylbenzene-1,2-diamine, the MEP map would show negative potential concentrated around the nitrogen atoms of the diamine groups due to their lone pairs of electrons. walisongo.ac.id The hydrogen atoms of the amine groups and the aromatic ring would exhibit positive potential. researchgate.net This analysis helps in predicting sites for intermolecular interactions. nih.gov

Table 2: Illustrative Molecular Electrostatic Potential Values for Key Regions of a Diamine System

| Atomic Region | Potential (kJ/mol) | Predicted Reactivity |

| Amine Nitrogen Atoms | -50 to -30 | Nucleophilic/Electrophilic Attack Site |

| Aromatic Ring (π-system) | -20 to 0 | Electrophilic Attack Site |

| Amine Hydrogen Atoms | +30 to +50 | Electrophilic/Hydrogen Bonding Site |

| Methyl Group Hydrogens | +10 to +25 | Weakly Electrophilic |

Note: These values are representative and serve to illustrate the expected charge distribution.

Ab Initio Quantum Mechanical Methods for Advanced Electronic Structure Calculations

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. chemeurope.comnih.gov

For a molecule like 3,5-Dimethylbenzene-1,2-diamine, ab initio calculations can provide benchmark data for its electronic structure and energy. nih.gov These methods are particularly useful for studying systems where electron correlation effects are significant. chemeurope.com While Hartree-Fock theory provides a foundational approximation, post-Hartree-Fock methods like MP2 and CCSD(T) incorporate electron correlation to achieve greater accuracy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational changes and intermolecular interactions of 3,5-Dimethylbenzene-1,2-diamine in various environments, such as in solution. mdpi.com

These simulations can reveal the flexibility of the molecule, including the rotation of the methyl and amine groups, and how it interacts with solvent molecules or other species. koreascience.kr MD studies are valuable for understanding how the molecule behaves in a dynamic system, providing insights that are not accessible from static quantum chemical calculations. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. By identifying transition states and intermediates, researchers can determine the most likely reaction pathways and calculate activation energies. nih.gov

For 3,5-Dimethylbenzene-1,2-diamine, computational modeling could be used to study its role in various chemical transformations, such as condensation reactions to form heterocyclic compounds. sigmaaldrich.com For instance, the reaction with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives can be modeled to understand the step-by-step mechanism, including the initial nucleophilic attack by the amine groups and subsequent cyclization and dehydration steps. sigmaaldrich.com These theoretical investigations provide a detailed understanding of the reaction kinetics and thermodynamics.

Advanced Applications in Contemporary Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Organic Architectures

Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com Phenylenediamines, in particular, are recognized for their utility in constructing layered inorganic-organic structures and other complex systems. rsc.org 3,5-Dimethyl-1,2-phenylenediamine serves as a crucial starting material, or precursor, for the synthesis of a variety of heterocyclic compounds. sigmaaldrich.com The two adjacent amine groups are highly reactive and can readily undergo condensation reactions with various electrophiles to form stable, cyclic structures.

Detailed research has demonstrated its application in synthesizing several important classes of organic molecules:

Quinoxaline (B1680401) Derivatives : The compound reacts with 1,2-dicarbonyl compounds to produce tetramethyl quinoxaline derivatives. sigmaaldrich.comchemicalbook.com Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals and as dyes.

Benzotriazoles : In a reaction with tert-butyl nitrite (B80452), it is converted into 5,7-Dimethyl-1H-benzotriazole. sigmaaldrich.comchemicalbook.com Benzotriazoles are known for their use as corrosion inhibitors and in photostability applications.

Benzimidazoles : Reaction with dimethylformamide (DMF) yields Dimethyl-1H-benzimidazole. sigmaaldrich.comchemicalbook.com The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. nih.gov Research on the related isomer, 4,5-dimethylbenzene-1,2-diamine, has shown its use in multicomponent reactions to form complex N-thiomethyl benzimidazoles. nih.gov

Complex Quinoxaline-fused Polycycles : In more advanced syntheses, related isomers like 4,5-dimethyl-1,2-phenylenediamine have been shown to undergo unusual condensation reactions. For instance, its reaction with phthalaldehyde in the presence of Nickel(II) complexes yields 4,5-dimethyldiisoindolo[2,1-a:1,2-c]quinoxaline-1,8-dione, a complex, polycyclic architecture whose formation is catalyzed by the metal ion. researchgate.net

These transformations highlight the role of the diamine as a versatile precursor for creating diverse and functionally significant organic molecules.

Table 1: Synthetic Applications of 3,5-Dimethyl-1,2-phenylenediamine

| Reactant | Product Class | Resulting Compound Example | Significance of Product Class |

|---|---|---|---|

| 1,2-Dicarbonyl Compounds | Quinoxalines | Tetramethyl quinoxaline derivatives sigmaaldrich.comchemicalbook.com | Pharmaceuticals, Dyes |

| tert-Butyl Nitrite | Benzotriazoles | 5,7-Dimethyl-1H-benzotriazole sigmaaldrich.comchemicalbook.com | Corrosion Inhibitors, UV Stabilizers |

| Dimethylformamide (DMF) | Benzimidazoles | Dimethyl-1H-benzimidazole sigmaaldrich.comchemicalbook.com | Bioactive Molecules, Pharmaceuticals nih.gov |

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Molecular self-assembly is the spontaneous organization of molecules into ordered structures without external guidance, driven by non-covalent interactions like hydrogen bonding and electrostatic forces. sigmaaldrich.com This process is fundamental to many biological systems and is a cornerstone of nanotechnology for creating novel supramolecular assemblies. sigmaaldrich.com

The structure of 3,5-Dimethylbenzene-1,2-diamine (B1306919) is well-suited to participate in such processes. The two primary amine groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This functionality enables the formation of intermolecular hydrogen bonds, which can direct the assembly of molecules into larger, ordered arrangements. For instance, in a cocrystal involving the related 2-amino-4,5-dimethylanilinium chloride salt and the 4,5-dimethylbenzene-1,2-diamine free base, the components are linked by an extensive network of N—H⋯Cl, N—H⋯N, and N—H⋯O hydrogen bonds, forming a layered supramolecular motif. researchgate.net The formation of these hydrogen-bonded layers is crucial for the thermal stability of the resulting crystal structure. researchgate.net Such directional interactions are a key principle in designing complex, self-assembling systems based on molecules like benzene-1,3,5-tricarboxamides (BTAs), which are known to form robust supramolecular polymers through threefold hydrogen bonding. rsc.orgnih.govresearchgate.net

Utilization in the Design and Synthesis of Functional Materials

The unique chemical properties of 3,5-Dimethylbenzene-1,2-diamine dihydrochloride (B599025) make it a valuable component in the development of advanced functional materials, from organic electronics to specialized polymers.

Aromatic diamines are foundational precursors for a class of electrically conductive polymers. mdpi.com Polyaniline (PANI), one of the most studied conductive polymers, is synthesized through the oxidative polymerization of aniline. mdpi.com Related aromatic diamines can be used in a similar fashion to produce polymers with conjugated backbones that facilitate charge transport. For example, N-phenyl-p-phenylenediamine (also known as dianiline) can be polymerized to produce polydianiline (PDANI), which shares the conjugated structure of PANI and exhibits analogous charge-transport behavior. mdpi.com More recently, PDANI-based materials have been developed as precursors for nitrogen-doped carbon frameworks, which are valuable in applications such as supercapacitor electrodes. mdpi.com By analogy, the polymerization of 3,5-dimethyl-1,2-phenylenediamine can be envisioned as a route to create novel conductive polymers, where the methyl groups can enhance solubility and modify the electronic properties of the final material.

3,5-Dimethylbenzene-1,2-diamine and its derivatives are utilized as monomers in the synthesis of various polymers and resins. pschemicals.com The incorporation of this diamine into a polymer backbone can impart specific properties such as thermal stability and modified solubility.

Studies on the polymerization of other methyl-substituted phenylenediamines provide strong evidence for this application. For instance, the chemical oxidative polymerization of 2,5-dimethyl-p-phenylenediamine and 2,3,5,6-tetramethyl-p-phenylenediamine produces polymers with good thermal stability, decomposing above 400°C. researchgate.nettandfonline.com A key advantage of incorporating methyl groups onto the phenylenediamine monomer is the significantly improved solubility of the resulting polymers in common organic solvents like chloroform (CHCl₃) and tetrahydrofuran (THF), compared to polymers made from unsubstituted p-phenylenediamine. tandfonline.com This enhanced solubility is critical for processing and fabricating materials. tandfonline.com

Furthermore, aromatic diamines are essential components in the synthesis of high-performance polymers like polyimides. researchgate.net Polyimides are known for their excellent thermal stability, high glass transition temperatures, and good mechanical properties, making them suitable for applications in flexible electronics and aerospace. researchgate.net The use of specific diamine structures allows for the fine-tuning of properties such as optical transparency and the coefficient of thermal expansion in the final polyimide film. researchgate.net

Table 2: Properties of Polymers Derived from Methyl-Substituted Phenylenediamines

| Monomer | Polymer Abbreviation | Key Properties |

|---|---|---|

| 2,5-dimethyl-p-phenylenediamine | P(dMe-pPD) | Good thermal stability; Soluble in DMSO, NMP, DMF, CHCl₃, THF tandfonline.com |

| 2,3,5,6-tetramethyl-p-phenylenediamine | P(tMe-pPD) | Good thermal stability; Soluble in DMSO, NMP, DMF, CHCl₃, THF tandfonline.com |

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

3,5-Dimethylbenzene-1,2-diamine (B1306919) dihydrochloride (B599025), a derivative of o-phenylenediamine (B120857), is primarily recognized in the scientific community as a versatile building block in organic synthesis. Its principal application lies in the construction of heterocyclic compounds, which are integral to medicinal chemistry and materials science. The academic consensus is that the compound's primary value is derived from the reactive nature of its vicinal diamine functional groups.

Current research establishes that 3,5-Dimethylbenzene-1,2-diamine dihydrochloride is a key precursor for synthesizing substituted benzimidazoles, quinoxalines, and benzotriazoles. chemicalbook.comsigmaaldrich.com The condensation reaction with 1,2-dicarbonyl compounds yields tetramethyl quinoxaline (B1680401) derivatives, reaction with dimethylformamide (DMF) produces dimethyl-1H-benzimidazoles, and treatment with tert-butyl nitrite (B80452) results in 5,7-dimethyl-1H-benzotriazole. chemicalbook.comsigmaaldrich.com These resulting heterocyclic scaffolds are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The methyl groups on the benzene (B151609) ring provide steric and electronic modifications to the resulting heterocyclic systems, influencing their solubility, crystal packing, and biological target affinity compared to unsubstituted analogs.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its utility, the full potential of this compound remains to be explored. Several research avenues and challenges have been identified:

Green Synthesis Protocols: Many current synthetic methods for creating benzimidazoles and quinoxalines from o-phenylenediamines rely on traditional organic solvents and catalysts that may not be environmentally benign. researchgate.netrjptonline.org A significant unexplored avenue is the development of greener, more sustainable synthetic routes utilizing this specific diamine, perhaps employing water as a solvent, microwave-assisted synthesis, or heterogeneous catalysts like supported gold nanoparticles which have shown promise with unsubstituted o-phenylenediamine. rjptonline.orgmdpi.com

Asymmetric Catalysis: The diamine moiety can be used to form chiral ligands for asymmetric catalysis. While research exists for other substituted o-phenylenediamines in this capacity, the specific ligand properties imparted by the 3,5-dimethyl substitution pattern are largely uncharacterized. Future work could focus on synthesizing chiral Schiff bases or other complexes and evaluating their efficacy in stereoselective transformations.

Methodological Challenges: A persistent challenge in working with o-phenylenediamines, including this derivative, is their susceptibility to oxidation, which can lead to undesired side products and lower yields. researchgate.net Developing robust, high-yield, one-pot synthesis protocols that minimize oxidation and simplify purification remains a key methodological hurdle. mdpi.com Furthermore, selectively functionalizing one amine group in the presence of the other to create asymmetrical derivatives presents a significant synthetic challenge that warrants further investigation. rsc.org

Expanded Heterocyclic Systems: While its role in forming benzimidazoles and quinoxalines is known, its use in synthesizing more complex, fused polycyclic heterocyclic systems is an area ripe for exploration. researchgate.net Reactions with a wider array of coupling partners could yield novel molecular scaffolds with unique photophysical or biological properties.

Prognosis for Novel Derivatives and Advanced Applications of this compound

The future for this compound appears promising, with significant potential for the development of novel derivatives and advanced applications.

Medicinal Chemistry: The most immediate prognosis is in drug discovery. The benzimidazole (B57391) and quinoxaline cores are prevalent in numerous clinically used drugs. researchgate.netnih.govnih.gov By using this specific building block, medicinal chemists can create new libraries of compounds with the 5,7-dimethyl substitution pattern on the benzimidazole or 6,8-dimethyl substitution on the quinoxaline ring. These derivatives could be screened for a wide range of therapeutic activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory applications. researchgate.netnih.govmdpi.com The tailored substitution may lead to enhanced potency or improved pharmacokinetic profiles.

Materials Science: Quinoxaline derivatives are known to have applications as electroluminescent materials, organic semiconductors, and dyes. nih.gov The introduction of methyl groups can tune the electronic properties and solid-state morphology of these materials. Future research could focus on synthesizing novel quinoxaline-based polymers or small molecules from 3,5-Dimethylbenzene-1,2-diamine for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Coordination Chemistry: As a ligand precursor, the compound can be used to synthesize novel transition metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as therapeutic agents, similar to ruthenium(II) arene complexes derived from related diamines which have been studied for anticancer properties.

Supramolecular Chemistry: The benzimidazole moiety is capable of forming strong hydrogen bonds, making it a valuable component in supramolecular chemistry for creating self-assembling systems, molecular sensors, or gels. The 3,5-dimethyl substitution pattern would influence the self-assembly behavior, offering a pathway to new materials with controlled nanostructures.

Q & A

Q. What are the key considerations for synthesizing 3,5-Dimethylbenzene-1,2-diamine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves selective methylation and diamine formation under controlled conditions. Key steps include:

- Protection of amino groups using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

- Reductive amination under nitrogen atmosphere with catalysts like palladium on carbon (Pd/C) to ensure regioselectivity .

- Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol).

- Hydrochloride salt formation by treating the free base with HCl gas in anhydrous diethyl ether.

Table 1 : Typical Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Ethanol | 60°C | Pd/C | 75–85 |

| Salt Formation | Diethyl ether | 0–5°C | HCl gas | >90 |